4-(p-Bromobenzylidene)-1-((o-bromobenzylidene)amino)-2-phenyl-2-imidazolin-5-one
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Overview
Description
4-(p-Bromobenzylidene)-1-((o-bromobenzylidene)amino)-2-phenyl-2-imidazolin-5-one is a complex organic compound that belongs to the class of imidazolinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-Bromobenzylidene)-1-((o-bromobenzylidene)amino)-2-phenyl-2-imidazolin-5-one typically involves the condensation of p-bromobenzaldehyde and o-bromobenzaldehyde with 2-phenyl-2-imidazolin-5-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(p-Bromobenzylidene)-1-((o-bromobenzylidene)amino)-2-phenyl-2-imidazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(p-Bromobenzylidene)-1-((o-bromobenzylidene)amino)-2-phenyl-2-imidazolin-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(p-Chlorobenzylidene)-1-((o-chlorobenzylidene)amino)-2-phenyl-2-imidazolin-5-one
- 4-(p-Methylbenzylidene)-1-((o-methylbenzylidene)amino)-2-phenyl-2-imidazolin-5-one
Uniqueness
4-(p-Bromobenzylidene)-1-((o-bromobenzylidene)amino)-2-phenyl-2-imidazolin-5-one is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Properties
CAS No. |
126293-49-0 |
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Molecular Formula |
C23H15Br2N3O |
Molecular Weight |
509.2 g/mol |
IUPAC Name |
(5Z)-5-[(4-bromophenyl)methylidene]-3-[(E)-(2-bromophenyl)methylideneamino]-2-phenylimidazol-4-one |
InChI |
InChI=1S/C23H15Br2N3O/c24-19-12-10-16(11-13-19)14-21-23(29)28(22(27-21)17-6-2-1-3-7-17)26-15-18-8-4-5-9-20(18)25/h1-15H/b21-14-,26-15+ |
InChI Key |
CRQSTTVHSPWUGE-IKCALLGASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)Br)/C(=O)N2/N=C/C4=CC=CC=C4Br |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)Br)C(=O)N2N=CC4=CC=CC=C4Br |
Origin of Product |
United States |
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